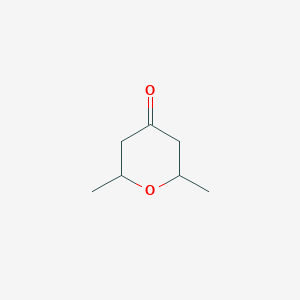
2,6-Dimethyldihydro-2H-pyran-4(3H)-one
概要
説明
Synthesis Analysis
The synthesis of 2,6-Dimethyldihydro-2H-pyran-4(3H)-one and related pyran derivatives involves multi-component reactions, highlighting efficient methods to create structurally diverse compounds. A notable method includes the four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, leading to the formation of pyridinone or pyran derivatives (Sun et al., 2011). Additionally, the use of ultrasound irradiation has been employed to improve the synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates, offering advantages like shorter reaction times and higher yields (Ni et al., 2010).
Molecular Structure Analysis
The molecular structure of related pyran derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, the study of 6-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[b]pyran revealed the pyran ring's half-chair conformation and highlighted intermolecular hydrogen bonding forming spiral chains (Jha et al., 2000).
Chemical Reactions and Properties
The chemical reactions involving 2,6-Dimethyldihydro-2H-pyran-4(3H)-one derivatives can be diverse, including multicomponent synthesis routes for creating 4H-pyrans and polysubstituted aniline derivatives. These reactions utilize catalysts like silica nanoparticles or basic ionic liquids, emphasizing the development of environmentally benign processes (Banerjee et al., 2011; Chen et al., 2009).
Physical Properties Analysis
The physical properties of pyran derivatives, including 2,6-Dimethyldihydro-2H-pyran-4(3H)-one, often involve investigations into their crystal structures and conformational analysis. Research has shown that these compounds can exhibit different conformations depending on the substituents and reaction conditions, affecting their physical properties and applications.
Chemical Properties Analysis
The chemical properties of 2,6-Dimethyldihydro-2H-pyran-4(3H)-one derivatives encompass a range of reactivities and functionalities. Studies have explored their photochromic, redox, and photophysical properties, demonstrating potential applications in materials science and organic electronics. For example, derivatives have been synthesized with specific structural features that influence their optical and electronic properties, suggesting uses in light-emitting devices and as fluorophores (Zhao et al., 2004; Huang et al., 2007).
科学的研究の応用
Structural and Spectroscopic Properties : A computational investigation focused on the structural and spectroscopic properties of some pyran compounds, including 2,6-Dimethyldihydro-2H-pyran-4(3H)-one. This study used Density Functional Theory (DFT) for analyzing molecular properties and achieved good agreement with experimental values for vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts (Raja, 2021).
Synthesis Methods : Research on a scalable synthesis method for (R,R)-2,6-Dimethyldihydro-2H-pyran-4(3H)-one has been reported. This method includes Ti(OiPr)4-catalyzed Kulinkovich cyclopropanation and oxidative Heck cyclization, highlighting the synthesis' robustness and diastereoselective nature (Young et al., 2015).
Nuclear Magnetic Resonance Study : Another study explored the protonation of 2,6-dimethyl-4H-pyran-4-one in superacid systems using NMR spectroscopy. This study provided insights into the behavior of this compound in highly acidic environments (Gold & Mah, 1981).
Hydrogenation Studies : A study on the hydrogenation of 2,6-dimethyl-4-pyrone was conducted, revealing that different catalysts (Raney-nickel or palladium) lead to the production of distinct compounds, such as 2,6-dimethyltetrahydropyran-4-ol or 2,6-dimethyltetrahydro-4-pyrone (Vrieze, 2010).
Electrocatalytic Multicomponent Synthesis : Research on the electrocatalytic multicomponent synthesis of spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffold was carried out. This study highlights a green and efficient route to synthesize complex molecules, suggesting potential applications in medical fields (Ryzhkova et al., 2022).
Use in Nonlinear Optical Chromophores : A study explored the synthesis and nonlinear optical properties of symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM laser dye), indicating potential applications in optoelectronics (Moylan et al., 1996).
特性
IUPAC Name |
2,6-dimethyloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBJPDVINOGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910285 | |
| Record name | 2,6-Dimethyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyldihydro-2H-pyran-4(3H)-one | |
CAS RN |
1073-79-6 | |
| Record name | Tetrahydro-2,6-dimethyl-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran-4-one, tetrahydro-2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

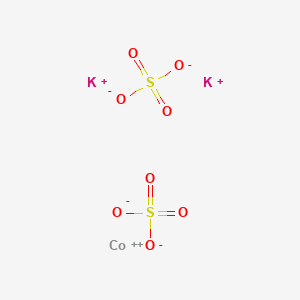
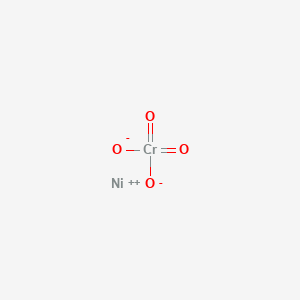
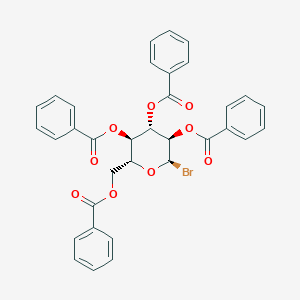
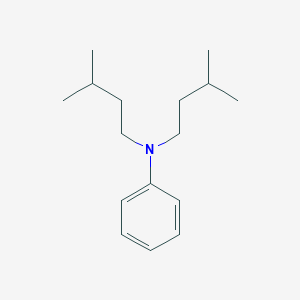

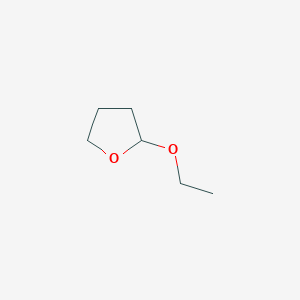
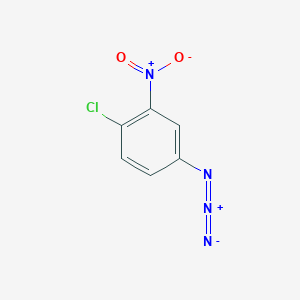
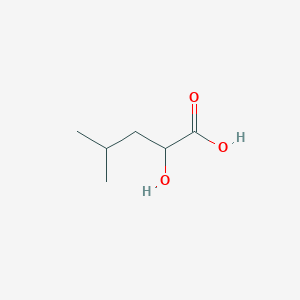
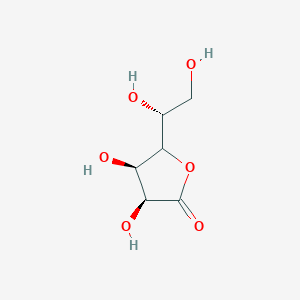
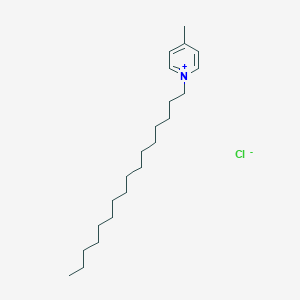
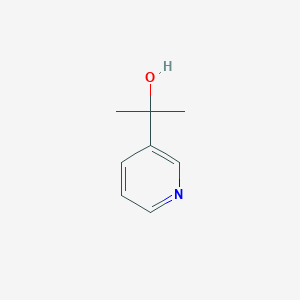
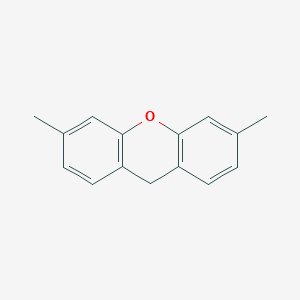

acetic acid](/img/structure/B85405.png)